

The Versatile Building Block: 3-Fluoro-5-formylbenzonitrile in Organic Synthesis

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Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179

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For Immediate Release: Shanghai, China – December 28, 2025 – **3-Fluoro-5-formylbenzonitrile**, a trifunctional aromatic compound, is a valuable building block for organic synthesis, particularly in the development of sophisticated molecules for pharmaceutical and research applications. Its unique substitution pattern, featuring a fluorine atom, a formyl group, and a nitrile group, offers multiple reaction sites for the construction of complex heterocyclic and carbocyclic frameworks. This application note provides an overview of its utility, focusing on its role in the synthesis of biologically active compounds, and presents detailed protocols for its application.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **3-Fluoro-5-formylbenzonitrile** is essential for its effective use in synthesis.

Property	Value	Reference
CAS Number	1003708-42-6	[1]
Molecular Formula	C ₈ H ₄ FNO	[1]
Molecular Weight	149.12 g/mol	[1]
Appearance	White to yellow powder	
Melting Point	80-84 °C	[2]
Boiling Point	215.6±20.0 °C (Predicted)	[2]
SMILES	<chem>C1=C(C=C(C=C1C#N)F)C=O</chem>	[1]

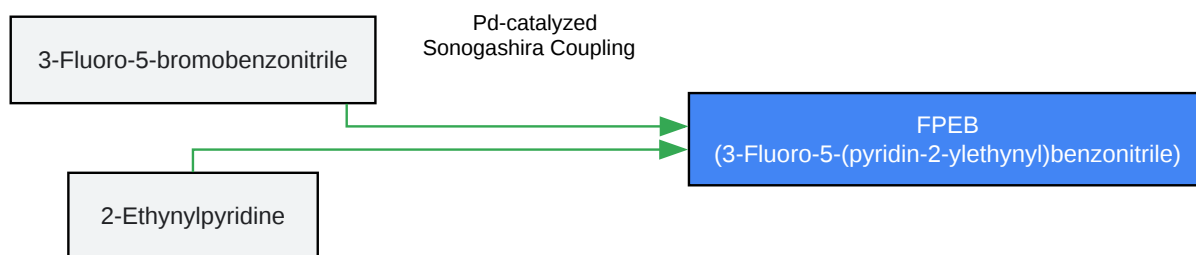
Application in the Synthesis of Biologically Active Molecules

3-Fluoro-5-formylbenzonitrile serves as a key intermediate in the synthesis of various compounds with significant biological activity. A notable application is in the development of ligands for the metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders. [3][4]

Synthesis of a Precursor for mGluR5 PET Tracers

While not a direct precursor in the final radiolabeling step, **3-fluoro-5-formylbenzonitrile** is closely related to the starting materials used for the synthesis of 3-Fluoro-5-(pyridin-2-ylethynyl)benzonitrile (FPEB), a potent and selective PET radiotracer for imaging mGluR5 in the brain.[1][3] The synthesis of the non-radioactive FPEB standard involves a Sonogashira coupling of a halogenated 3-fluorobenzonitrile derivative with an alkyne. The formyl group in **3-fluoro-5-formylbenzonitrile** can be readily converted to a halogen, making it a strategic starting point for such precursors.

The following diagram illustrates the general synthetic strategy towards FPEB, highlighting the importance of the 3-fluorobenzonitrile scaffold.



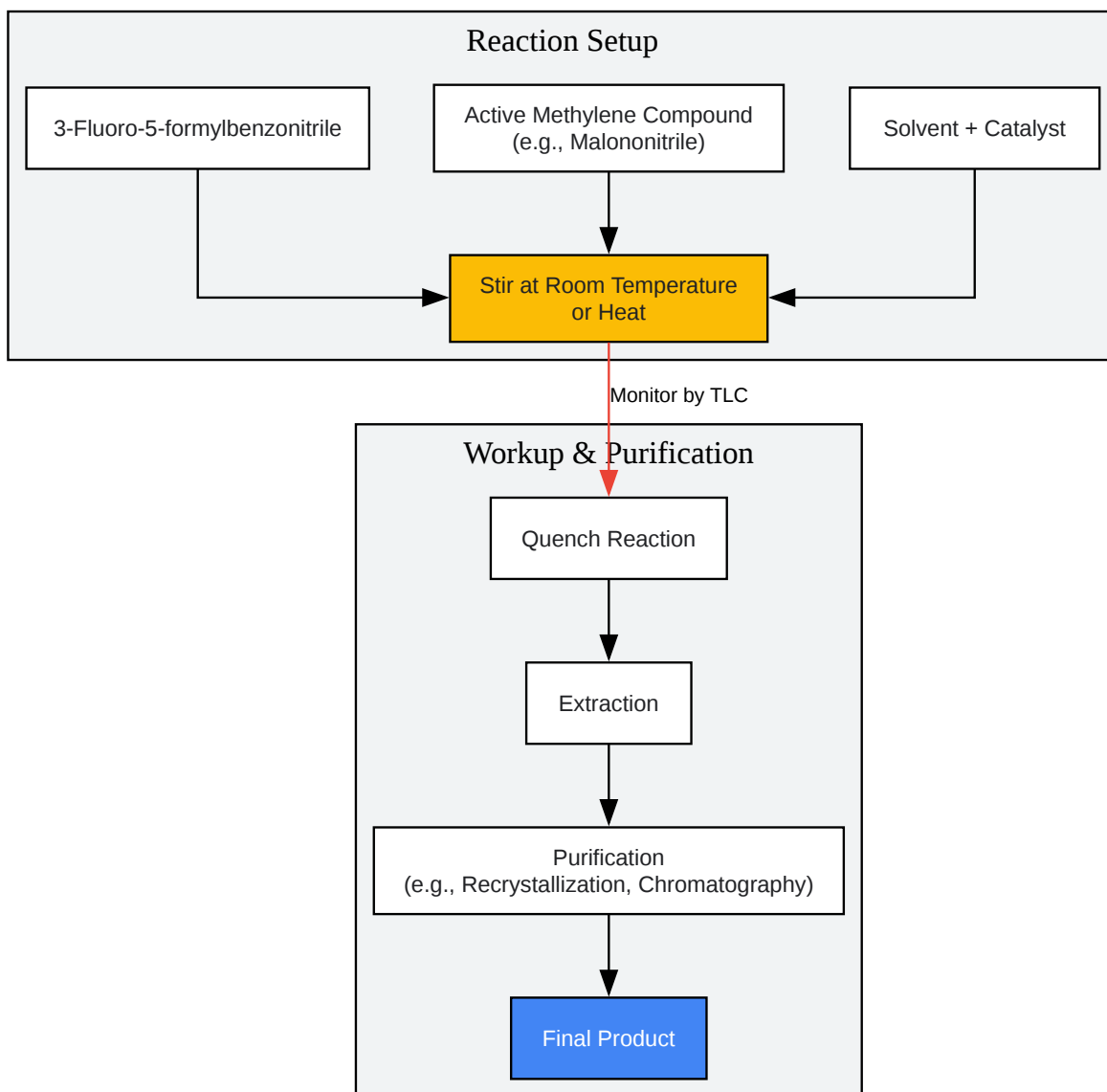
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Caption: General synthetic route to FPEB.

Knoevenagel Condensation for the Synthesis of Novel Scaffolds

The aldehyde functionality of **3-Fluoro-5-formylbenzonitrile** makes it an ideal substrate for the Knoevenagel condensation reaction. This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, is a powerful tool for carbon-carbon bond formation and the synthesis of a wide variety of substituted alkenes. These products can serve as precursors to more complex molecules with potential biological activities.

The following workflow outlines the general procedure for a Knoevenagel condensation using **3-Fluoro-5-formylbenzonitrile**.



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Caption: Knoevenagel condensation workflow.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 3-Fluoro-5-formylbenzonitrile with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of **3-Fluoro-5-formylbenzonitrile** with malononitrile to yield 2-(3-fluoro-5-cyanobenzylidene)malononitrile.

Materials:

- **3-Fluoro-5-formylbenzonitrile**
- Malononitrile
- Ethanol
- Piperidine (catalyst)
- Glacial Acetic Acid
- Deionized water
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve **3-Fluoro-5-formylbenzonitrile** (1.0 eq) in ethanol.
- To this solution, add malononitrile (1.1 eq).
- Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
- If precipitation is incomplete, add a small amount of cold water.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-(3-fluoro-5-cyanobenzylidene)malononitrile.

- Dry the product under vacuum.

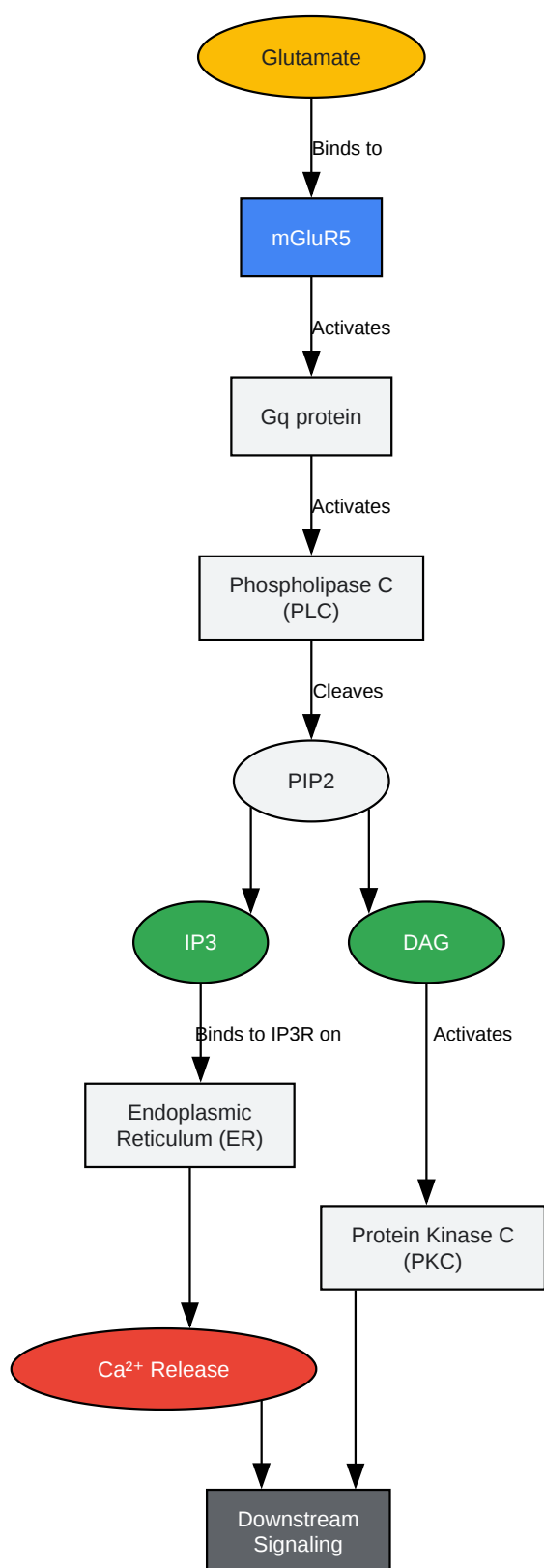
Expected Outcome:

The reaction is expected to yield the desired product as a crystalline solid. The yield and purity should be determined by standard analytical techniques (e.g., weighing the final product and NMR spectroscopy).

Reactant	Molar Eq.
3-Fluoro-5-formylbenzonitrile	1.0
Malononitrile	1.1
Piperidine	0.1

Biological Context: mGluR5 Signaling Pathway

The compounds synthesized from **3-Fluoro-5-formylbenzonitrile**, particularly those targeting mGluR5, modulate a crucial signaling pathway in the central nervous system. Activation of mGluR5, a Gq-coupled receptor, initiates a cascade of intracellular events.^[5] The following diagram illustrates a simplified representation of the mGluR5 signaling pathway.



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Caption: Simplified mGluR5 signaling cascade.

Conclusion

3-Fluoro-5-formylbenzonitrile is a highly functionalized and versatile building block in organic synthesis. Its utility in constructing molecules with significant biological relevance, such as modulators of the mGluR5 signaling pathway, underscores its importance in drug discovery and chemical biology. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds.

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